molecular formula C7H6INO B15059470 6-Iodo-4-methylnicotinaldehyde

6-Iodo-4-methylnicotinaldehyde

Cat. No.: B15059470
M. Wt: 247.03 g/mol
InChI Key: QTIUHKWOZSUWSX-UHFFFAOYSA-N
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Description

6-Iodo-4-methylnicotinaldehyde is a chemical compound belonging to the class of pyridine derivatives It is characterized by the presence of an iodine atom at the 6th position and a methyl group at the 4th position on the nicotinaldehyde ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-4-methylnicotinaldehyde typically involves the iodination of 4-methylnicotinaldehyde. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the 6th position of the nicotinaldehyde ring using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite under acidic conditions .

Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction of the aldehyde group can yield alcohol derivatives.

    Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the iodine atom.

Major Products:

    Oxidation: Formation of 6-iodo-4-methylpyridine-3-carboxylic acid.

    Reduction: Formation of 6-iodo-4-methylpyridine-3-methanol.

    Substitution: Formation of various 6-substituted-4-methylnicotinaldehyde derivatives.

Scientific Research Applications

6-Iodo-4-methylnicotinaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Iodo-4-methylnicotinaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The iodine atom may also contribute to the compound’s reactivity and binding affinity to biological targets .

Comparison with Similar Compounds

Uniqueness: 6-Iodo-4-methylnicotinaldehyde is unique due to the presence of the iodine atom, which imparts distinct chemical and physical properties. The iodine atom enhances the compound’s reactivity and potential for forming various derivatives, making it valuable for diverse applications in research and industry.

Properties

Molecular Formula

C7H6INO

Molecular Weight

247.03 g/mol

IUPAC Name

6-iodo-4-methylpyridine-3-carbaldehyde

InChI

InChI=1S/C7H6INO/c1-5-2-7(8)9-3-6(5)4-10/h2-4H,1H3

InChI Key

QTIUHKWOZSUWSX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C=O)I

Origin of Product

United States

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